molecular formula C8H12N2O4 B13480085 Ethyl 5-(2-methoxyethyl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(2-methoxyethyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B13480085
M. Wt: 200.19 g/mol
InChI Key: PNWIDIADJJVYLL-UHFFFAOYSA-N
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Description

Ethyl 5-(2-methoxyethyl)-1,2,4-oxadiazole-3-carboxylate is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-methoxyethyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 2-methoxyethyl isocyanate, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-methoxyethyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Ethyl 5-(2-methoxyethyl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research into its pharmacological properties may lead to the discovery of new drugs or therapeutic agents.

    Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-methoxyethyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethanol: An organic compound with similar structural features, used mainly as a solvent.

    Ethylene glycol monomethyl ether: Another glycol ether with applications in various industrial processes.

Uniqueness

Ethyl 5-(2-methoxyethyl)-1,2,4-oxadiazole-3-carboxylate is unique due to its oxadiazole ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

ethyl 5-(2-methoxyethyl)-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C8H12N2O4/c1-3-13-8(11)7-9-6(14-10-7)4-5-12-2/h3-5H2,1-2H3

InChI Key

PNWIDIADJJVYLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=N1)CCOC

Origin of Product

United States

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